2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide
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Overview
Description
2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide is a complex organic compound characterized by its bromo, ethoxy, and formyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide typically involves multiple steps, starting with the bromination of 2-ethoxy-4-hydroxybenzaldehyde to introduce the bromo group. Subsequent steps include the formation of the ethoxy group and the introduction of the formyl group. The final step involves the acylation of the phenol derivative with N-(4-methylphenyl)acetamide under specific reaction conditions, such as the use of a suitable catalyst and controlled temperature.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis processes could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The formyl group can be oxidized to a carboxylic acid.
Reduction: : The bromo group can be reduced to a hydrogen atom.
Substitution: : The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: : 2-(5-bromo-2-ethoxy-4-carboxyphenoxy)-N-(4-methylphenyl)acetamide
Reduction: : 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)ethanamine
Substitution: : The specific product would depend on the substituting group.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies.
Medicine: : Its derivatives could be explored for pharmaceutical applications, such as drug design and development.
Industry: : It could be used in the production of advanced materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups. Similar compounds might include:
2-(5-bromo-2-ethoxy-4-formylphenoxy)acetic acid
2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-phenylacetamide
Properties
IUPAC Name |
2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4/c1-3-23-16-8-13(10-21)15(19)9-17(16)24-11-18(22)20-14-6-4-12(2)5-7-14/h4-10H,3,11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWGBJRVDJBVKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Br)OCC(=O)NC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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